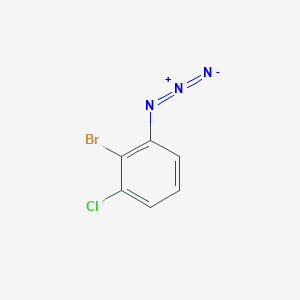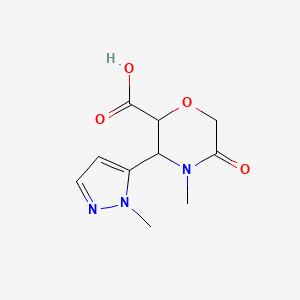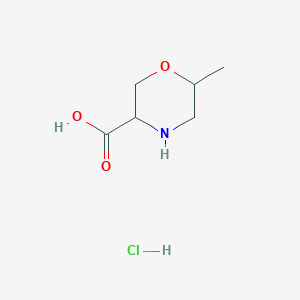
6-Methylmorpholine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-甲基吗啉-3-羧酸盐酸盐是一种化学化合物,分子式为C6H12ClNO3。它是吗啉的衍生物,吗啉是一种杂环胺,其特征在于存在一个羧酸基团和一个连接到吗啉环上的甲基。由于其独特的性质,这种化合物经常用于各种化学和制药应用。
准备方法
合成路线和反应条件
6-甲基吗啉-3-羧酸盐酸盐的合成通常涉及吗啉与甲基化剂和羧基化剂在受控条件下的反应。一种常见的方法包括吗啉的甲基化,然后引入羧酸基团。反应条件通常包括使用二氯甲烷或乙醇等溶剂,以及钯或铂等催化剂来促进反应。
工业生产方法
在工业环境中,6-甲基吗啉-3-羧酸盐酸盐的生产是在大型反应器中进行的,对温度、压力和反应时间进行精确控制。该过程可能涉及多个步骤,包括纯化和结晶,以获得纯净形式的化合物。最终产品通常以盐酸盐的形式获得,以增强其稳定性和溶解度。
化学反应分析
反应类型
6-甲基吗啉-3-羧酸盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以将羧酸基团转化为醇。
取代: 甲基或羧酸基团可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 卤代烷或酰氯等试剂用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,而还原可能产生醇。取代反应会导致各种具有不同官能团的衍生物。
科学研究应用
6-甲基吗啉-3-羧酸盐酸盐在科学研究中具有广泛的应用范围:
化学: 它被用作合成更复杂分子的构建单元。
生物学: 该化合物用于研究酶机制和蛋白质相互作用。
医学: 它作为合成药物的中间体。
工业: 该化合物用于生产聚合物、树脂和其他工业化学品。
作用机制
6-甲基吗啉-3-羧酸盐酸盐的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。羧酸基团可以与酶活性位点形成氢键,而甲基可以增强化合物的疏水相互作用。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
吗啉-3-羧酸盐酸盐: 缺少甲基,导致不同的化学性质。
6-乙基吗啉-3-羧酸盐酸盐: 包含一个乙基而不是一个甲基,导致反应性和应用的变化。
6-苯基吗啉-3-羧酸盐酸盐: 苯基的存在极大地改变了化合物的性质和用途。
独特性
6-甲基吗啉-3-羧酸盐酸盐的独特性在于存在甲基,它影响其化学反应性和与生物靶标的相互作用。这种独特性使其在其他类似化合物可能没有那么有效的一些特定应用中具有价值。
属性
分子式 |
C6H12ClNO3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
6-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
InChI 键 |
MXADEJLMYVKMKS-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(CO1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)

![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

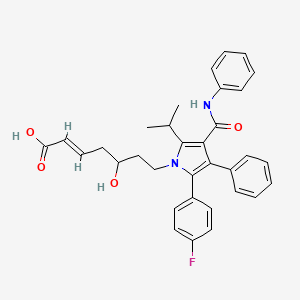
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
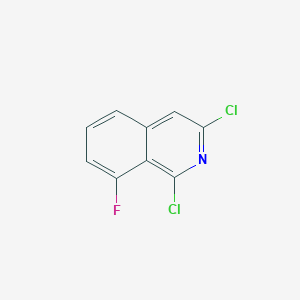
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)

